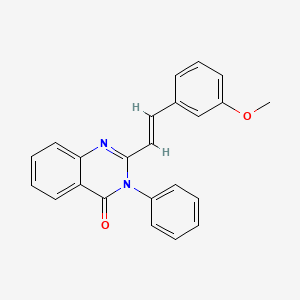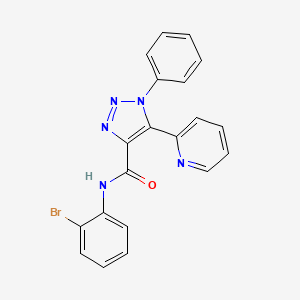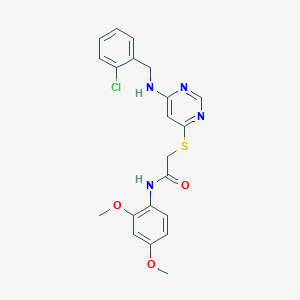
2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound XYZ involves several steps. One notable method for introducing the trifluoromethyl group is through the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Alternatively, the assembly of pyridine from a trifluoromethyl-containing building block can also be employed . Additionally, the compound can be obtained by direct chlorination and fluorination of 3-picoline , followed by aromatic nuclear chlorination of the pyridine ring .
Molecular Structure Analysis
The molecular formula of Compound XYZ is C17H18F3NO4S , with a molecular weight of 389.39 g/mol . Its structure consists of a benzenesulfonamide core, appended with a methoxy group and a trifluoromethyl group . The arrangement of these functional groups contributes to its distinctive physical and chemical properties.
Chemical Reactions Analysis
Compound XYZ can participate in various chemical reactions. For instance, it may undergo nucleophilic substitution reactions, where the trifluoromethyl group or the benzenesulfonamide moiety can be modified. Additionally, it could engage in condensation reactions to form more complex derivatives .
科学的研究の応用
Photodynamic Therapy Applications
A significant application of benzenesulfonamide derivatives is observed in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. A study synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These properties make them highly effective as Type II photosensitizers for cancer treatment in photodynamic therapy, showcasing potential in treating various cancer types due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Chiral Separation and Pharmaceutical Analysis
In pharmaceutical analysis, particularly related to the chiral separation of drugs, capillary electrophoresis using benzenesulfonamide derivatives has been utilized. This method was applied for the enantiomeric separation of tamsulosin, a drug used in prostate disease treatment, demonstrating the compound's utility in analytical chemistry and pharmacology for quality control and drug development processes (Maier et al., 2005).
Neurological and Cognitive Enhancement
Another area of application is in the development of compounds targeting neurological and cognitive functions. Research on SB-399885, a 5-HT6 receptor antagonist with a benzenesulfonamide moiety, highlighted its potential in enhancing cognitive properties. This compound showed significant potential in improving cognitive deficits, which may be beneficial in treating Alzheimer's disease and schizophrenia, by enhancing cholinergic function in the brain (Hirst et al., 2006).
Radioligand Development for PET Scans
Benzenesulfonamide derivatives have been explored for developing radioligands for positron emission tomography (PET) scans, demonstrating their versatility in diagnostic imaging. A study synthesized a new potential PET selective CB2 radioligand, showcasing a high-yield synthesis process and the compound's efficacy in binding to targeted receptors, which is crucial for advancing diagnostic imaging techniques (Gao et al., 2014).
Synthetic Applications and Heterocyclic Synthesis
Benzenesulfonamide is also a pivotal moiety in synthetic organic chemistry, particularly in directed ortho metalation (DoM) methodology, enabling the synthesis of various heterocyclic compounds. This utility opens new avenues in developing pharmaceuticals and materials science, underlining the compound's role in advancing synthetic methodologies and producing novel compounds with specific properties (Familoni, 2002).
将来の方向性
特性
IUPAC Name |
2-methoxy-5-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-12-6-7-15(24-2)16(10-12)26(22,23)21-8-9-25-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWUFPGWIZPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)


![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)

![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)
![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)




